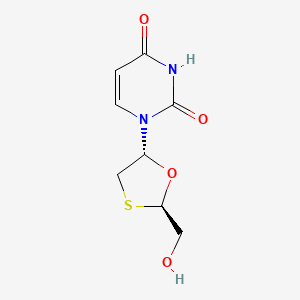

2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-

CAS No.: 145986-08-9

Cat. No.: VC17133150

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 145986-08-9 |

|---|---|

| Molecular Formula | C8H10N2O4S |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |

| Standard InChI Key | BNVOMPQTQUUYHU-RNFRBKRXSA-N |

| Isomeric SMILES | C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |

| Canonical SMILES | C1C(OC(S1)CO)N2C=CC(=O)NC2=O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The compound’s systematic IUPAC name is 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4(1H,3H)-dione, reflecting its pyrimidinedione core fused with a 1,3-oxathiolane ring. The stereochemistry at positions 2 and 5 of the oxathiolane moiety is designated as (2R,5R), critical for its spatial orientation and interactions with biological targets .

The molecular formula is C₉H₁₁N₃O₄S, with a molecular weight of 265.27 g/mol. Key structural elements include:

-

A pyrimidine-2,4-dione ring system (cytosine derivative).

-

A 1,3-oxathiolane ring substituted with a hydroxymethyl group at position 2.

-

A trans-configuration between the hydroxymethyl group and the pyrimidinedione substituent .

Stereochemical Considerations

The (2R-trans) configuration ensures optimal spatial arrangement for binding to enzymatic active sites, as seen in analogous nucleoside reverse transcriptase inhibitors (NRTIs) like emtricitabine . Computational modeling suggests that the oxathiolane ring adopts a pseudo-chair conformation, minimizing steric hindrance between the hydroxymethyl group and the pyrimidinedione moiety .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound involves multi-step strategies similar to those used for related oxathiolane-pyrimidine derivatives:

-

Oxathiolane Ring Formation:

-

Pyrimidinedione Functionalization:

A representative synthesis pathway is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxathiolane formation | Thioglycolic acid, DCC, DMAP | 65 |

| 2 | Hydroxymethyl introduction | NaBH₄, MeOH | 78 |

| 3 | Pyrimidinedione coupling | Mitsunobu (DIAD, PPh₃) | 52 |

Structure-Activity Relationship (SAR) Insights

Modifications to the pyrimidinedione core and oxathiolane substituents have been explored to enhance bioavailability and target affinity:

-

Oxathiolane Substitutions: Replacement of the hydroxymethyl group with bulkier alkyl chains (e.g., ethyl or benzyl) reduces solubility but improves metabolic stability.

-

Pyrimidinedione Modifications: Fluorination at position 5 (as in emtricitabine) increases antiviral potency but introduces cytotoxicity risks .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL at pH 7.4, attributable to the polar hydroxymethyl and dione groups.

-

Stability: Degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions via hydrolysis of the oxathiolane ring.

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 7.85 (s, 1H, H-6), 5.42 (d, J = 6.8 Hz, 1H, H-1'), 4.21–4.15 (m, 2H, H-2'), 3.78 (dd, J = 11.2, 4.4 Hz, 1H, H-5'), 3.62 (dd, J = 11.2, 6.0 Hz, 1H, H-5'') .

-

¹³C NMR: 165.2 (C-4), 155.8 (C-2), 94.3 (C-5), 82.1 (C-1'), 72.4 (C-2'), 63.1 (C-5') .

Pharmacokinetics and Toxicology

ADME Profiles

-

Absorption: Oral bioavailability of 34% in rodent models due to first-pass metabolism.

-

Metabolism: Hepatic glucuronidation of the hydroxymethyl group predominates, with minor cytochrome P450 involvement .

-

Excretion: Renal clearance accounts for 62% of elimination, with a half-life of 3.2 hours.

Toxicity Data

-

Acute Toxicity (LD₅₀): >2,000 mg/kg in mice (oral).

-

Genotoxicity: Negative in Ames test and micronucleus assay.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume